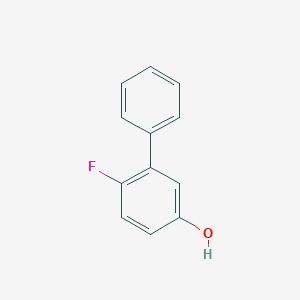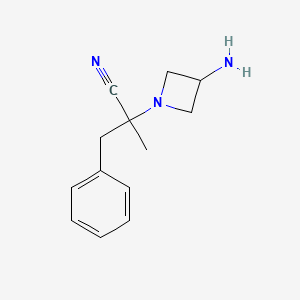![molecular formula C15H20N4O B14868357 2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole CAS No. 904509-31-5](/img/structure/B14868357.png)
2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of p-tolyl hydrazide with 4-methylpiperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the p-tolyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism by which 2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and piperazine moiety. These interactions can modulate biological pathways, leading to the observed bioactivities.
相似化合物的比较
Similar Compounds
- 2-((4-methylpiperazin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
- 2-((4-methylpiperazin-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-((4-methylpiperazin-1-yl)methyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is unique due to the presence of both the p-tolyl group and the 4-methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
904509-31-5 |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-16-14(20-15)11-19-9-7-18(2)8-10-19/h3-6H,7-11H2,1-2H3 |
InChI 键 |
BKGWBCXSEZJRPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C |
溶解度 |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



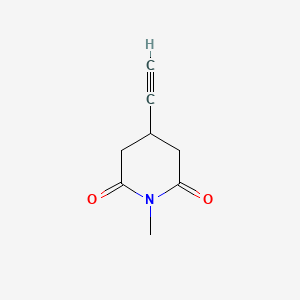

![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)
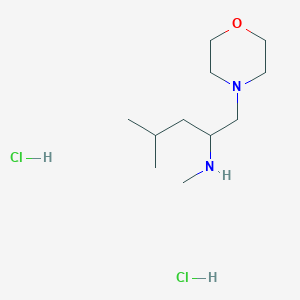
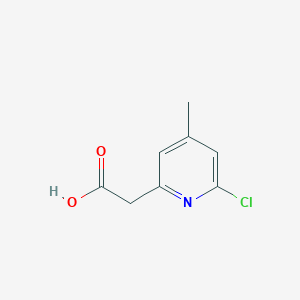
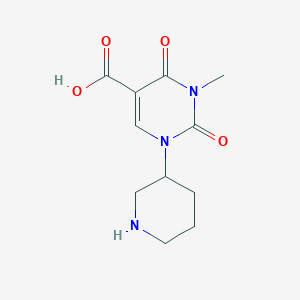
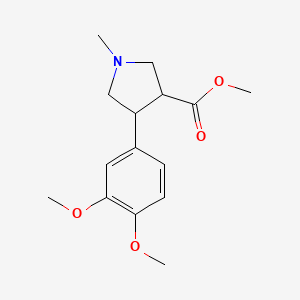
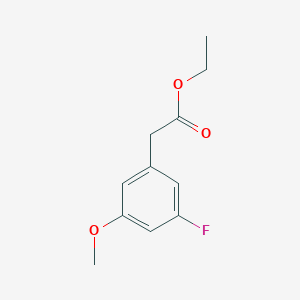

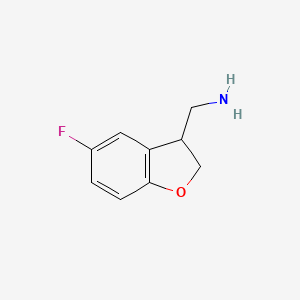
![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
